Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate
CAS No.: 1707393-61-0
Cat. No.: VC6123102
Molecular Formula: C13H18O5
Molecular Weight: 254.282
* For research use only. Not for human or veterinary use.
![Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate - 1707393-61-0](/images/structure/VC6123102.png)
Specification
CAS No. | 1707393-61-0 |
---|---|
Molecular Formula | C13H18O5 |
Molecular Weight | 254.282 |
IUPAC Name | diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate |
Standard InChI | InChI=1S/C13H18O5/c1-3-17-10(15)13(11(16)18-4-2)7-12(8-13)5-9(14)6-12/h3-8H2,1-2H3 |
Standard InChI Key | CDNWFTYZHORYGV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CC2(C1)CC(=O)C2)C(=O)OCC |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate, reflects its spiro[3.3]heptane core, where a cyclobutane ring is fused to a tetrahydrofuran-like ring (2-oxa designation). The two ethyl ester groups are positioned at the 6,6-carbons of the spiro system .
Key Structural Features:
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Molecular Formula: C<sub>12</sub>H<sub>18</sub>O<sub>5</sub>
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Molecular Weight: 242.27 g/mol
The spirocyclic framework imposes significant conformational restriction, making it a valuable isostere for acyclic or monocyclic structures in drug design .
Synthetic Routes and Optimization
Convergent Synthesis via Cyclization Reactions
A prominent synthetic strategy involves double nucleophilic substitution reactions between di-electrophiles and di-nucleophiles. For example, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane serves as a common intermediate for constructing spiro[3.3]heptane derivatives . In the case of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate, the synthesis likely proceeds through:
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Cyclobutane Formation: [2+2] cycloaddition between dichloroketene and styrene derivatives, followed by reduction to cyclobutanones .
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Spiroannulation: Reaction of cyclobutanone precursors with ethylene glycol derivatives under acidic conditions to form the tetrahydrofuran ring .
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Esterification: Introduction of ethyl ester groups via nucleophilic acyl substitution .
This route achieves multigram-scale production (up to 470 g) with 6–10 steps and moderate yields (37–65%) .
Challenges in Purification
Early synthetic attempts relied on low-yielding [2+2] cycloadditions (5–31% yields) and laborious chromatographic purification . Modern protocols employ mesylation or tosylation to activate intermediates, enabling higher yields (up to 98%) and reduced purification demands .
Physicochemical Properties
The compound’s rigid structure contributes to high thermal stability and resistance to racemization, critical for stereoselective synthesis .
Applications in Drug Discovery
Bioisosteric Replacement
The spiro[3.3]heptane core serves as a gem-difluorocycloalkane isostere, improving pharmacokinetic properties such as membrane permeability and metabolic resistance . For example, AstraZeneca has explored similar spiro scaffolds in kinase inhibitors to reduce off-target effects .
Building Block for Functionalization
The 6,6-ester groups enable further derivatization:
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Hydrolysis: Conversion to dicarboxylic acids for metal-organic frameworks (MOFs) .
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Amination: Reductive amination to introduce sulfonamide or nitrile groups .
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Cross-Coupling: Suzuki-Miyaura reactions for aryl group incorporation .
Comparative Analysis with Related Spiro Compounds
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